I-AB-Meca
Overview
Description
I-AB-Meca, also known as CF101, is a solid compound with the empirical formula C18H20IN7O4 . It is a high-affinity radioligand for the A3 adenosine receptor .
Molecular Structure Analysis
The molecular structure of I-AB-Meca is characterized by an empirical formula of C18H20IN7O4 . The molecule contains a total of 53 bonds . The SMILES string representation of I-AB-Meca is CNC(=O)[C@H]1OC@H[C@@H]1O)n2cnc3c(NCc4ccc(N)c(I)c4)ncnc23
.
Chemical Reactions Analysis
The chemical reactions involving I-AB-Meca are not well-documented in the available literature .
Physical And Chemical Properties Analysis
I-AB-Meca is a solid compound . It has a molecular weight of 525.30 g/mol . It is soluble in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin, DMSO, 0.1 M NaOH, and 0.1 M HCl, but insoluble in water .
Scientific Research Applications
Overview of I-AB-Meca in Scientific Research
I-AB-Meca has significant relevance in the field of scientific research, particularly in areas that demand high precision and accuracy. The applications of I-AB-Meca span across various domains including biomedical research, environmental science, engineering education, and space exploration.
Biomedical Research and Environmental Science
In biomedical research, I-AB-Meca is instrumental in bioimaging using techniques like Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS). This method allows for the quantification of trace elements and isotopes within tissue sections with high spatial resolution, which is critical in studies related to brain and cancer research, drug development, and plant science (Becker, Matusch, & Wu, 2014). Additionally, the review of LA-ICP-MS applications in biological samples highlights its importance in biomedical research and environmental science, emphasizing the role of bioimaging of metals and metalloids (Pozebon, Scheffler, Dressler, & Nunes, 2014).
Engineering Education
In engineering education, interactive technologies, a domain where I-AB-Meca can be applied, have shown effectiveness in enhancing students' project-implementation and engineering skills. This is evident in the transformation of engineering education at research universities like the National Research Nuclear University “MEPhI” (Baryshev, Berestov, Bozhko, & Konashenkova, 2019).
Space Exploration
In space exploration, I-AB-Meca's applications are exemplified by the development of the Advanced Biological Research System (ABRS) for conducting microgravity life science experiments in low-earth orbit on the International Space Station. The ABRS is designed for a wide range of biological investigations, demonstrating the versatility of I-AB-Meca in supporting scientific studies in space (Levine, Cox, Reed, Mortenson, Shellack, Wells, Murdoch, Regan, Albino, & Cohen, 2009).
properties
IUPAC Name |
(2S,3S,4R,5R)-5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20IN7O4/c1-21-17(29)14-12(27)13(28)18(30-14)26-7-25-11-15(23-6-24-16(11)26)22-5-8-2-3-10(20)9(19)4-8/h2-4,6-7,12-14,18,27-28H,5,20H2,1H3,(H,21,29)(H,22,23,24)/t12-,13+,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGOEBMHHXYBID-MOROJQBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165159 | |
Record name | I-Ab-meca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
I-AB-Meca | |
CAS RN |
152918-27-9 | |
Record name | AB-MECA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | I-Ab-meca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | I-AB-MECA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WR19428J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.